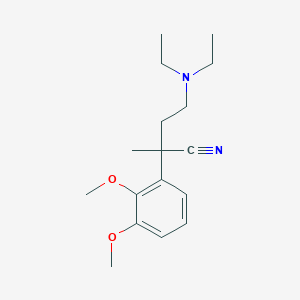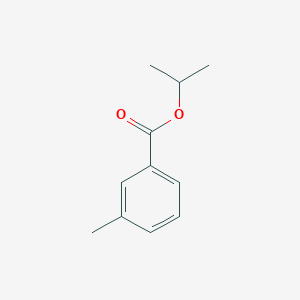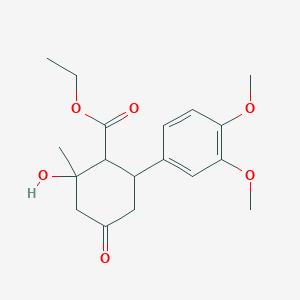![molecular formula C18H32N2O B14733300 N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide CAS No. 5934-23-6](/img/structure/B14733300.png)
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a nonanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide typically involves the reaction of 1-methylpyrrole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylpyrrole, which is dried with CaSO4 and then fractionally distilled from KOH . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-2-acetylpyrrole: A pyrrole derivative with similar structural features.
2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Another compound with a pyrrole ring and similar functional groups.
Uniqueness
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide is unique due to its specific substitution pattern and the presence of a nonanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5934-23-6 |
|---|---|
Fórmula molecular |
C18H32N2O |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-N-propylnonanamide |
InChI |
InChI=1S/C18H32N2O/c1-4-6-7-8-9-10-13-18(21)20(14-5-2)16-17-12-11-15-19(17)3/h11-12,15H,4-10,13-14,16H2,1-3H3 |
Clave InChI |
XNTDOZYPLKBPNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)N(CCC)CC1=CC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)

![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)

![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)

